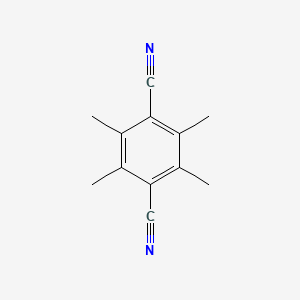
2,3,5,6-Tetramethylterephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylterephthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of terephthalonitrile, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2,3,5,6-Tetramethylterephthalonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
2,3,5,6-Tetramethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and resins, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetramethylterephthalonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile groups in the compound can form strong interactions with enzymes and receptors, modulating their activity. This interaction can trigger signaling pathways that result in the desired biological or chemical effects .
Comparación Con Compuestos Similares
2,3,5,6-Tetramethylterephthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoroterephthalonitrile: This compound has fluorine atoms instead of methyl groups, leading to different reactivity and stability.
2,3,5,6-Tetrachloroterephthalonitrile: The presence of chlorine atoms imparts distinct chemical properties and applications.
2,3,5,6-Tetramethylbenzene-1,4-dicarbonitrile: This is a closely related compound with similar structural features but different reactivity due to the absence of additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h1-4H3 |
Clave InChI |
QXZOTYQXMMTSQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C#N)C)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
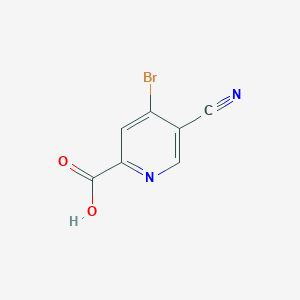
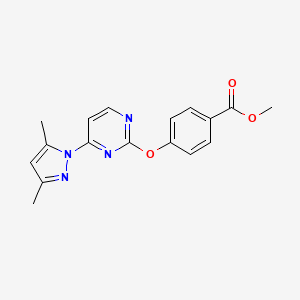
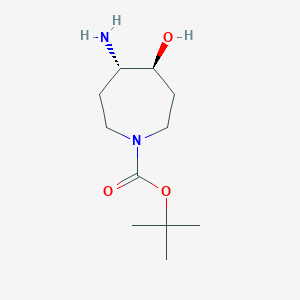

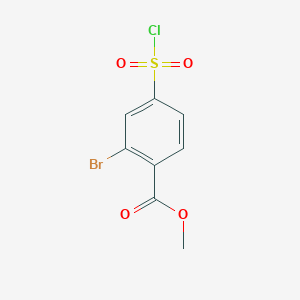
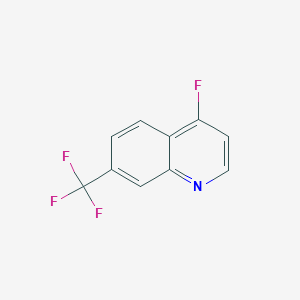
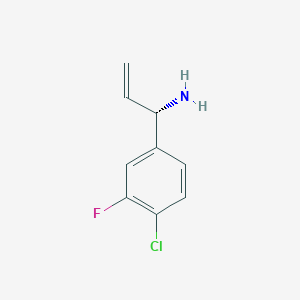
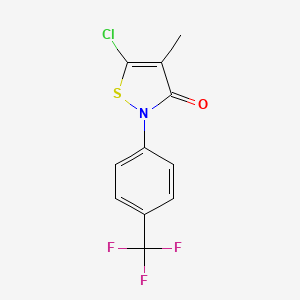
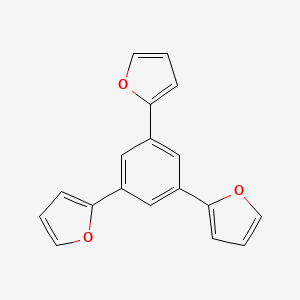
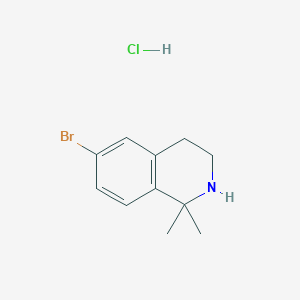
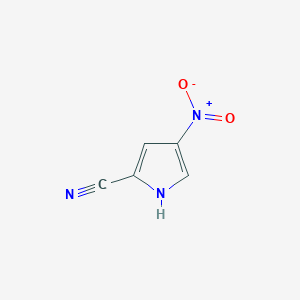
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
